molecular formula C7H5ClN2O2S B13504866 3-chloro-5-cyanoBenzenesulfonamide

3-chloro-5-cyanoBenzenesulfonamide

Cat. No.: B13504866
M. Wt: 216.65 g/mol
InChI Key: JVTWKHQMVYLUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-cyanobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-cyanobenzene-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 3-chloro-5-cyanobenzenesulfonyl chloride with ammonia or an amine under mild conditions. The reaction typically proceeds as follows:

    Starting Material: 3-chloro-5-cyanobenzenesulfonyl chloride

    Reagent: Ammonia or an amine

    Conditions: Room temperature, solvent (e.g., acetonitrile or dichloromethane)

The reaction yields 3-chloro-5-cyanobenzene-1-sulfonamide with high efficiency .

Industrial Production Methods

In industrial settings, the production of 3-chloro-5-cyanobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), high temperature (above 350°C)

    Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions

Major Products Formed

    Phenol Derivatives: Formed through nucleophilic substitution

    Nitro and Sulfonyl Derivatives: Formed through electrophilic substitution

    Amines: Formed through reduction of the cyano group

Mechanism of Action

The mechanism of action of 3-chloro-5-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase . The inhibition of these enzymes disrupts essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-cyanobenzene-1-sulfonamide
  • Indisulam (N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide)
  • Tasisulam

Uniqueness

3-Chloro-5-cyanobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

3-chloro-5-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)

InChI Key

JVTWKHQMVYLUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.